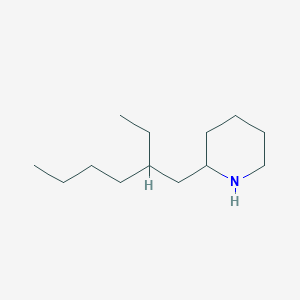

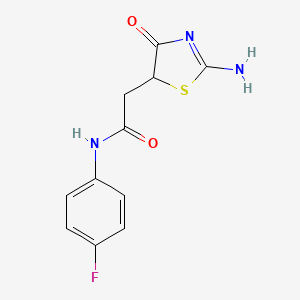

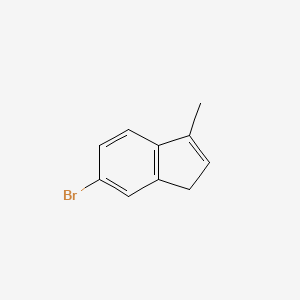

![molecular formula C16H11F2NO3S B2405676 6,7-difluoro-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one CAS No. 1325306-46-4](/img/structure/B2405676.png)

6,7-difluoro-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6,7-difluoro-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one is a chemical compound . The molecular formula is C16H11NO3F2S .

Molecular Structure Analysis

The molecular structure of this compound includes a quinolinone core, which is a bicyclic compound consisting of a benzene ring fused to a pyridine ring . It also has a sulfonyl group attached to a 3-methylphenyl group .Applications De Recherche Scientifique

Chemical and Structural Analysis

Chemical Transformations and Synthesis

Research on quinolin-4(1H)-one derivatives has revealed various chemical transformations and synthesis methods. For instance, 3-amino-2-quinolones have been explored for antimalarial drug development, involving acylation with acyl chloride, sulfonyl chloride, and acetic anhydride (Asías, Bruno, Dominici, Bollini, & Gaozza, 2003). Similarly, dihydroisoindoloquinolin-11-ones were synthesized via solvent-free catalytic reactions, highlighting the compound's versatility in organic synthesis (Merchán Arenas & Kouznetsov, 2014).

Novel Synthesis Methods

A study on the photocatalytic Markovnikov-type addition and cyclization of terminal alkynes led to the development of 4-sulfonyl quinoline-2(1H)-ones, showcasing innovative approaches to synthesizing quinolinone derivatives (Zhai, Zhou, Liu, Leng, Zhang, Li, Wang, & Zhu, 2022).

Biological and Medicinal Research

Antibacterial Applications

A potent broad-spectrum antibacterial isothiazoloquinolone was synthesized using 2-sulfonylquinolone as a key intermediate. This compound showed efficacy against resistant organisms like MRSA, highlighting the medicinal potential of quinolin-4(1H)-one derivatives (Hashimoto, Pais, Wang, Lucien, Incarvito, Deshpande, Bradbury, & Wiles, 2007).

Anticancer Research

Novel 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives were synthesized and evaluated as anticancer agents. They demonstrated potent cytotoxicity against tumor cell lines, indicating their potential as anticancer leads (Chen, Lin, Huang, Chan, Kuo, Lee, & Huang, 2013).

Chemical Characterization and Analysis

Structural Analysis

Quinolinones like 4-quinolinones have been extensively studied for their chemical properties, adaptability, and applications across various fields. The structural characterization of quinolinone derivatives provides insights into their potential applications in medicine and engineering (Michelini, Vaz, d’Oliveira, Perez, & Napolitano, 2019).

Synthetic Pathways and Applications

Studies on the synthesis of quinolinone derivatives reveal versatile pathways for creating novel compounds with potential applications in various fields, including pharmaceuticals and biochemical research (Nosova, Lipunova, Slepukhin, & Charushin, 2013).

Propriétés

IUPAC Name |

6,7-difluoro-3-(3-methylphenyl)sulfonyl-1H-quinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F2NO3S/c1-9-3-2-4-10(5-9)23(21,22)15-8-19-14-7-13(18)12(17)6-11(14)16(15)20/h2-8H,1H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKFZEEMWWVYFEJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)C2=CNC3=CC(=C(C=C3C2=O)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F2NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

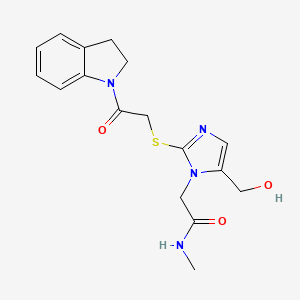

![methyl 1-(3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)piperidine-4-carboxylate](/img/structure/B2405593.png)

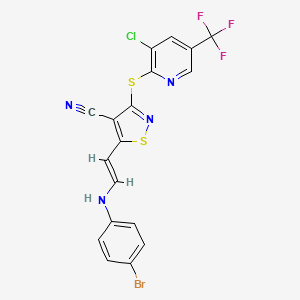

amino}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2405606.png)

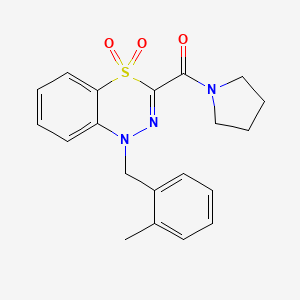

![(5-Bromothiophen-2-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2405613.png)

amine](/img/structure/B2405615.png)